molecular formula C22H20N2O5S2 B3459834 [3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate

[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate

Cat. No.: B3459834
M. Wt: 456.5 g/mol
InChI Key: DTOFFZNUNBZENC-UHFFFAOYSA-N
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Description

[3-(Thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate: is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the preparation of the pyrrolidine ring, methods such as the cyclization of amino acids or the reduction of pyrrole derivatives are often employed. The final step involves the esterification of the benzoic acid derivative with the thiophene and pyrrolidine intermediates under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes using continuous flow reactors for the condensation reactions and employing catalysts to increase yield and reduce reaction times. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[3-(Thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

[3-(Thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Pyrrolidine derivatives: Including pyrrolidine-2-carboxylic acid and N-methylpyrrolidine.

    Benzoate esters: Such as methyl benzoate and ethyl benzoate.

Uniqueness

[3-(Thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate: is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a benzoate ester. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c25-21(20-10-5-13-30-20)23-17-7-4-8-18(15-17)29-22(26)16-6-3-9-19(14-16)31(27,28)24-11-1-2-12-24/h3-10,13-15H,1-2,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOFFZNUNBZENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate
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[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate
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[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate

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